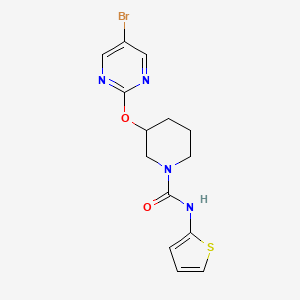

3-((5-bromopyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(5-bromopyrimidin-2-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN4O2S/c15-10-7-16-13(17-8-10)21-11-3-1-5-19(9-11)14(20)18-12-4-2-6-22-12/h2,4,6-8,11H,1,3,5,9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAUKRPEEDPXIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC=CS2)OC3=NC=C(C=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-bromopyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Attachment of the Bromopyrimidine Moiety: The bromopyrimidine group is attached through a nucleophilic substitution reaction, where a bromopyrimidine derivative reacts with the piperidine ring.

Incorporation of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, involving a thiophene boronic acid and a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction control to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((5-bromopyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.

Industrial Applications:

Mechanism of Action

The mechanism of action of 3-((5-bromopyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide depends on its specific application:

Molecular Targets: It may interact with specific enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: The compound could influence various biochemical pathways, depending on its binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Structural Analogues with Piperidine Carboxamide Scaffolds

Compound A : 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide ()

- Key Differences : Replaces the 5-bromopyrimidin-2-yloxy group with a fluorophenyl-oxadiazole moiety.

- Pharmacological Insights : Exhibited superior binding affinity in docking studies and favorable ADMET profiles, suggesting that piperidine carboxamides with aromatic heterocycles are promising scaffolds. The bromopyrimidine in the target compound may offer distinct steric or electronic interactions compared to the oxadiazole group.

Structural Implications :

Pyrimidine-Based Heterocycles

Compound B : 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol/thiol analogs ()

- Key Differences : Feature pyrimidin-2-ol or thiol groups instead of the bromopyrimidin-2-yloxy chain in the target compound.

- Synthetic Routes : Synthesized via condensation of benzofuran-prop-en-1-ones with urea/thiourea, contrasting with the target’s likely nucleophilic substitution or coupling reactions for bromine introduction.

Functional Impact :

- The hydroxyl/thiol groups in Compound B may engage in hydrogen bonding, whereas the bromine in the target compound could prioritize hydrophobic or halogen-bonding interactions.

- The benzofuran substituents in Compound B add planar rigidity, while the target’s piperidine-carboxamide chain introduces conformational flexibility .

Halogenated Pyridine Derivatives

Compounds C–E: N-(5-bromo-2-cyanopyridin-3-yl)pivalamide, N-(2-bromo-5-hydroxypyridin-3-yl)pivalamide, and others (–5)

- Key Differences : Pyridine vs. pyrimidine cores; pivalamide substituents vs. piperidine-carboxamide-thiophene groups.

- Structural Relevance: Bromine at analogous positions (e.g., 5-bromo in pyrimidine vs. 2-bromo in pyridine) may influence electronic properties.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Pharmacokinetic Trends (Inferred)

| Compound Type | Lipophilicity | Hydrogen-Bond Donors | Halogen-Bond Potential |

|---|---|---|---|

| Target Compound | High (Br, thiophene) | 1 (amide NH) | Yes (Br) |

| Compound A | Moderate (F, oxadiazole) | 1 | Limited (F) |

| Compound B | Low (OH/SH) | 2–3 (OH/SH + amide) | No |

Research Implications and Limitations

- Gaps in Data : Direct biological or synthetic data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

- Key Insights : The bromopyrimidine and thiophene groups in the target compound likely enhance lipophilicity and target engagement compared to hydroxylated or fluorinated analogs. Piperidine carboxamides broadly demonstrate pharmacokinetic viability .

Biological Activity

The compound 3-((5-bromopyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS Number: 2034327-40-5) is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 382.3 g/mol . The structure features a piperidine ring, a bromopyrimidine moiety, and a thiophene substituent, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The bromopyrimidine moiety can bind to nucleophilic sites in enzymes, potentially inhibiting their activity. This mechanism is crucial in cancer therapeutics where enzyme inhibition can lead to reduced tumor growth.

- Cell Cycle Modulation : Research indicates that compounds with similar structures can influence cell cycle regulators such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .

- Apoptosis Induction : The compound may promote apoptosis through mitochondrial pathways, similar to other bromopyrimidine derivatives. This involves the release of cytochrome c and activation of caspases, leading to programmed cell death .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this compound:

- Mechanistic Studies : In vitro studies demonstrate that the compound can induce apoptosis in various cancer cell lines by modulating mitochondrial integrity and activating caspase pathways . The inhibition of CDK activity has also been noted, which is essential for cancer cell proliferation control.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Jeong et al. (2020) | Demonstrated that bromopyrimidine derivatives can induce apoptosis in glioblastoma cells through caspase activation and mitochondrial dysfunction. |

| Greenshields et al. (2015) | Showed that piperine derivatives enhance p21 Waf1/Cip1 expression, leading to CDK inhibition and cell cycle arrest in breast cancer cells. |

| Tadesse et al. (2018) | Reported that similar compounds inhibit CDK4/6-cyclin D complexes, contributing to G1/S phase arrest in cancer cells. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-((5-bromopyrimidin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a bromopyrimidine derivative with a piperidine-carboxamide intermediate. Key steps include nucleophilic substitution at the pyrimidine oxygen and amide bond formation. Optimization requires:

- Temperature control : Maintain 40–60°C during coupling to minimize side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reactivity .

- Catalysts : Employ coupling agents like HATU or DCC for efficient amide formation .

- Purification : High-performance liquid chromatography (HPLC) is critical for isolating high-purity products .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR spectroscopy : 1H and 13C NMR to confirm the piperidine ring, bromopyrimidine, and thiophene substituents.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~410–420 g/mol based on analogs) .

- X-ray crystallography : For absolute configuration determination if crystalline .

Q. What preliminary biological assays are recommended to assess its potential bioactivity?

- Methodological Answer : Screen against target classes common to piperidine-carboxamide analogs:

- Enzyme inhibition assays : Test against kinases or proteases due to pyrimidine’s affinity for ATP-binding pockets .

- Receptor binding studies : Use radioligand displacement assays for GPCRs or ion channels .

- Cellular viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and blood-brain barrier penetration .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo results .

- Orthogonal assays : Validate target engagement using CRISPR knockouts or siRNA silencing in relevant cell models .

Q. What strategies are effective for improving the compound’s selectivity toward a specific biological target?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace bromine with other halogens) and assess activity .

- Molecular docking : Model interactions with target binding pockets (e.g., using AutoDock Vina) to guide rational design .

- Selectivity profiling : Screen against panels of related targets (e.g., kinase profiling at 1 µM concentration) .

Q. How can stability and solubility challenges be addressed during formulation for preclinical studies?

- Methodological Answer :

- Stability studies : Conduct accelerated degradation tests under varied pH, temperature, and light conditions. Use HPLC to monitor decomposition .

- Solubility enhancement : Employ co-solvents (e.g., PEG 400), cyclodextrin inclusion complexes, or nanoformulation techniques .

- Salt formation : Explore hydrochloride or mesylate salts to improve crystallinity and dissolution .

Data Analysis and Interpretation

Q. What analytical approaches are recommended for interpreting complex NMR spectra of this compound?

- Methodological Answer :

- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals from the piperidine and thiophene moieties .

- Dynamic NMR : Assess conformational flexibility of the piperidine ring by variable-temperature NMR .

- Comparative analysis : Reference spectra of structurally similar compounds (e.g., 5-cyanopyridine analogs) .

Q. How should researchers analyze dose-response discrepancies in enzyme inhibition assays?

- Methodological Answer :

- Hill slope analysis : Determine cooperativity or allosteric effects. A slope ≠1 suggests non-competitive inhibition .

- IC50 validation : Repeat assays with pre-incubation steps to confirm time-dependent inhibition.

- Counter-screening : Test against off-target enzymes to rule out nonspecific binding .

Tables of Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | ~410–420 g/mol (estimated) | |

| Likely Targets | Kinases, GPCRs, ion channels | |

| HPLC Retention Time | 8–10 min (C18 column, acetonitrile/water) | |

| Metabolic Stability (t1/2) | 30–60 min (human liver microsomes) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.